molecular formula C30H54ClN3O6 B026259 アリスキレン塩酸塩 CAS No. 173399-03-6

アリスキレン塩酸塩

カタログ番号 B026259
CAS番号: 173399-03-6
分子量: 588.2 g/mol
InChIキー: BSJUIBZAXCXFMZ-NATPOTRJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Aliskiren hydrochloride's synthesis involves a highly stereocontrolled approach starting from a common "isopropyl chiron." The process includes a ring-closing metathesis (RCM) reaction to produce a nine-membered unsaturated lactone, a stereoselective catalytic Du Bois aziridination, and a regio- and diastereoselective aziridine ring-opening to a vicinal amino alcohol (Hanessian, Guesné, & Chénard, 2010). Additional methods include iridium-catalyzed asymmetric hydrogenation and Julia-Kocienski reaction for combining fragments towards the final compound (Peters, Liu, Margarita, & Andersson, 2015).

Molecular Structure Analysis

The design of aliskiren hydrochloride was achieved through a combination of molecular modeling and crystallographic structure analysis. This strategy allowed for the development of a compound that, unlike peptide-like renin inhibitors, lacks an extended peptide-like backbone, which contributes to its improved pharmacokinetic properties. Aliskiren's molecular structure is specifically designed to link to active renin, inhibiting the critical step of angiotensinogen conversion to angiotensin I (Wood et al., 2003).

Chemical Reactions and Properties

Aliskiren hydrochloride's chemical stability and reactions have been extensively studied. It demonstrates stability under various conditions, with a focus on its inhibitory action on renin being central to its efficacy in lowering blood pressure. The molecule's interaction with renin is highly specific, making it an effective inhibitor of the RAAS pathway.

Physical Properties Analysis

Aliskiren hydrochloride has a moderate binding to plasma proteins (47-51%), which is independent of the concentration. It is rapidly absorbed after oral administration, with maximum plasma concentrations reached within 1-3 hours. Its absolute bioavailability is approximately 2.6% (Vaidyanathan et al., 2008).

Chemical Properties Analysis

The chemical properties of aliskiren hydrochloride include its significant potency in vitro against human renin, with a concentration producing 50% inhibition of renin activity of 0.6 nmol/L. Aliskiren is eliminated primarily through the hepatobiliary route as unchanged drug, indicating low exposure to metabolites. Approximately 80% of the drug in the plasma following oral administration is unchanged, highlighting its chemical stability and effective inhibition of the RAAS pathway (Vaidyanathan et al., 2008).

科学的研究の応用

高血圧の治療

アリスキレン塩酸塩は、高血圧の新しい治療薬です . 高血圧は、心臓血管および腎臓の合併症の主要な危険因子です . アリスキレンは、米国FDAによって承認された最初の直接レニン阻害薬(DRI)です . これは、レニン・アンジオテンシン・アルドステロン系(RAAS)カスケードの律速段階を制御し、RAAS抑制の好ましい標的となっています .

併用療法

アリスキレンは、より高い有効性を得るために他の薬剤と組み合わせて使用できます . 開発プログラムでは、150mgと300mgの認可された用量で、アリスキレンは単剤療法でも、他の主要なクラスの薬剤との併用療法でも有効であることが示されています .

RAASの調節

アリスキレンは、RAASの調節に重要な役割を果たしています . レニンは、アンジオテンシノゲンからアンジオテンシンIへの変換における律速段階を制御するため、RAASカスケードにおけるアンジオテンシンIIの生成を阻止します . そのため、レニンはRAAS活性の主要な決定因子です 、そしてRAASの制御は、臓器障害の予防のための必須の標的です <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46

Safety and Hazards

Aliskiren may cause serious side effects. Call your doctor at once if you have: a light-headed feeling, like you might pass out; kidney problems–swelling, urinating less, feeling tired or short of breath; or high blood potassium–nausea, weakness, tingly feeling, chest pain, irregular heartbeats, loss of movement . Common side effects of aliskiren may include diarrhea .

将来の方向性

Despite superior BP-reducing effect, aliskiren is not recommended as first-line treatment in hypertensive patients as it does not reduce mortality and major cardiovascular outcomes . Dual renin–angiotensin–aldosterone system inhibition with aliskiren should be avoided in diabetic patients, while the use of aliskiren monotherapy remains to be investigated .

特性

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJUIBZAXCXFMZ-NATPOTRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049045
Record name Aliskiren hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173399-03-6
Record name Aliskiren hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173399036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aliskiren hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALISKIREN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WAZ9G9ABT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aliskiren hydrochloride
Reactant of Route 2
Aliskiren hydrochloride
Reactant of Route 3
Aliskiren hydrochloride
Reactant of Route 4
Aliskiren hydrochloride
Reactant of Route 5
Reactant of Route 5
Aliskiren hydrochloride
Reactant of Route 6
Aliskiren hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。